molecular formula C9H12N2O4S B1667806 N,N,2-trimethyl-5-nitrobenzenesulfonamide CAS No. 433695-36-4

N,N,2-trimethyl-5-nitrobenzenesulfonamide

Cat. No. B1667806
Key on ui cas rn: 433695-36-4
M. Wt: 244.27 g/mol
InChI Key: IFIUFCJFLGCQPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06617357B2

Procedure details

A suspension of 2-methyl-5-nitro(N,N-dimethyl)benzenesulfonamide (2.0 g, 8.20 mmol) and Pd/C (0.30 g) in ethanol (40 mL) was stirred under an H2 balloon for 16 h. The suspension was filtered through Celite and washed with methylene chloride. The filtrate was concentrated to provide 3-amino-2-methyl(N,N-dimethyl) benzenesulfonamide (1.72 g, 98%) as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[S:11]([N:14]([CH3:16])[CH3:15])(=[O:13])=[O:12].[CH2:17](O)C>[Pd]>[NH2:8][C:5]1[C:4]([CH3:17])=[C:3]([S:11]([N:14]([CH3:15])[CH3:16])(=[O:12])=[O:13])[CH:2]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)C
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under an H2 balloon for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered through Celite
WASH
Type
WASH
Details
washed with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC=1C(=C(C=CC1)S(=O)(=O)N(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.72 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.